Product packaging for Clentiazem(Cat. No.:CAS No. 96125-53-0)

Clentiazem

Cat. No.: B1222845
CAS No.: 96125-53-0
M. Wt: 449.0 g/mol
InChI Key: GYKFWCDBQAFCLJ-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clentiazem is a chloro-derivative of the benzothiazepine-class calcium channel blocker Diltiazem, provided for non-clinical research applications . With a molecular formula of C22H25ClN2O4S and a molecular weight of 449.00 g/mol, it is a defined chemical tool for scientific investigation . Its primary research value lies in its potent vasodilating and negative inotropic actions, which are useful for studying calcium-dependent processes in cardiovascular function . In vitro studies on human coronary artery tissue have demonstrated that the coronary vasorelaxing action of this compound is approximately 3.1 times more potent than Diltiazem itself . Furthermore, research indicates it has a longer lasting action compared to Diltiazem and shows comparable vasoselectivity to nifedipine, making it a compelling compound for comparative pharmacological studies . Clinical research has investigated its efficacy and safety as a monotherapy in models of stable angina, where it was shown to significantly improve exercise tolerance and reduce the rate-pressure product, primarily through a decrease in heart rate . The mechanism of action involves the inhibition of the influx of extracellular calcium ions across the myocardial and vascular smooth muscle cell membranes during depolarization, effectively acting as a calcium ion cellular influx inhibitor . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes, such as fundamental and pharmaceutical research . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN2O4S B1222845 Clentiazem CAS No. 96125-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKFWCDBQAFCLJ-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028074
Record name Clentiazem
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Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96125-53-0
Record name Clentiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96125-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clentiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096125530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clentiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLENTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40DK034DRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Analog Development of Clentiazem

Established and Novel Synthetic Routes for Clentiazem.

Synthetic strategies for this compound and its analogs aim for efficiency, yield, and control over stereochemistry. Both established multi-step approaches and novel methodologies have been explored.

Multi-step Synthetic Pathways, Including Optimized Approaches.

A foundational multi-step synthesis of this compound analogs involves a sequence that includes nucleophilic addition, oxidation, Michael addition, and cyclization. One described route begins with the nucleophilic addition of 4-aminophenol (B1666318) to 2-chloro-N,N-dimethylethylamine, generating an intermediate. southern.edu This intermediate is then subjected to oxidation, followed by a nucleophilic Michael addition with 3-mercaptopropionic acid. southern.edu The final step involves cyclization using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the benzothiazepine (B8601423) core structure. southern.edu This four-step approach has been reported as a high-yielding novel synthesis methodology for Diltiazem (B1670644)/Clentiazem analogs. southern.edu

Another perspective highlights a traditional four-step synthesis route for this compound, optimized for cost-effectiveness and high yield. This route also starts with the nucleophilic substitution of 4-aminophenol and 2-chloro-N,N-dimethylethylamine. The intermediate is then oxidized using a reagent such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). This is followed by Michael addition and cyclization.

Optimized approaches often focus on improving specific steps or utilizing alternative reagents and conditions to enhance yield, reduce reaction time, or minimize cost. For instance, the oxidation step using PIFA has been noted for the high cost of the reagent, motivating research into alternatives like electrochemical oxidation. One-pot synthesis strategies, combining multiple steps without isolating intermediates, have also been explored for benzothiazepines to improve efficiency and reduce purification steps. researchgate.net

Nucleophilic Addition and Substitution Reactions in this compound Synthesis.

Nucleophilic addition and substitution reactions are central to the construction of the this compound structure. The initial step in several synthetic routes involves the nucleophilic substitution of 4-aminophenol with 2-chloro-N,N-dimethylethylamine. southern.edu This reaction, typically carried out in a solvent like acetonitrile (B52724) under basic conditions, results in the formation of a key intermediate containing the dimethylaminoethyl side chain attached to the aminophenol moiety. southern.edu

Nucleophilic addition reactions are also critical in the formation of the benzothiazepine ring. The Michael addition of 3-mercaptopropionic acid to a quinoneimine intermediate, formed after oxidation, is a nucleophilic addition where the sulfur atom acts as the nucleophile. southern.edu This step is crucial for incorporating the sulfur atom and the propanoic acid chain that will become part of the seven-membered ring.

Substitution reactions, beyond the initial N-alkylation, can also be relevant for modifying the this compound structure or synthesizing analogs. Halogen substitution reactions, for instance, could potentially be used to modify the chlorine atom at the 8-position of this compound.

Chemical Transformations and Reaction Mechanisms within Benzothiazepine Core Synthesis.

The synthesis of the 1,5-benzothiazepine (B1259763) core, present in this compound, typically involves the reaction of a 2-aminothiophenol (B119425) derivative with an appropriately functionalized carbonyl compound or equivalent. researchgate.netresearchgate.net A common strategy involves the condensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, although this can sometimes lead to poor yields or mixtures. researchgate.net

In the context of this compound synthesis, the benzothiazepine core is formed through a sequence involving Michael addition and subsequent cyclization. Following the nucleophilic Michael addition of 3-mercaptopropionic acid to the quinoneimine intermediate, a thioether intermediate is formed. southern.edu This intermediate then undergoes cyclization, often mediated by a coupling reagent like DCC, where the carboxylic acid group reacts with the amino group to close the seven-membered benzothiazepine ring. southern.edu This cyclization involves the formation of an amide bond, resulting in the characteristic lactam functionality within the benzothiazepine core.

Alternative approaches to the benzothiazepine core include reactions between 2-aminothiophenols and chalcones, or reactions involving 2-aminobenzenethiols and α,β-unsaturated acyl azoliums. researchgate.netacs.org These methods highlight the diverse chemical transformations employed to construct this important heterocyclic scaffold. The mechanistic details of benzothiazepine formation often involve initial nucleophilic attack followed by intramolecular cyclization events. researchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound and its Isomers.

This compound possesses chiral centers, and its biological activity is associated with a specific stereoisomer, the (2S,3S) form. nih.govuni.lu Therefore, controlling the stereochemistry during synthesis or separating the desired enantiomer from racemic mixtures is crucial.

Enantiomeric Separation Techniques (e.g., Capillary Electrophoresis, HPLC) for this compound.

Enantiomeric separation techniques are essential for obtaining enantiomerically pure this compound or for analyzing the enantiomeric composition of synthetic mixtures. High-performance liquid chromatography (HPLC) is a vital technique for the analysis of chiral drugs, utilizing chiral stationary phases to separate enantiomers based on differential interactions. mdpi.com Direct HPLC separation of this compound enantiomers has been achieved using chiral stationary phases. oup.com

Capillary electrophoresis (CE) has also emerged as a powerful technique for the analysis of chiral drugs, offering high separation efficiency and rapid analysis times. mdpi.com The direct separation of this compound enantiomers has been investigated by capillary zone electrophoresis (CZE) and electrokinetic chromatography (EKC) using various polysaccharides as chiral selectors. oup.comnih.gov Affinity electrokinetic chromatography (AEKC) using chondroitin (B13769445) sulfate (B86663) C has been reported as particularly successful, achieving complete enantioseparation of this compound and related compounds. oup.comnih.gov CE methods often involve adding chiral selectors, such as cyclodextrins or polysaccharides, to the running buffer to facilitate enantiomeric recognition and separation. mdpi.comresearchgate.net

These techniques allow for the determination of enantiomeric excess, which is critical for quality control and understanding the pharmacological properties of individual enantiomers. researchgate.net

Asymmetric Synthesis Strategies for Enantiomerically Pure Precursors.

Asymmetric synthesis strategies aim to create enantiomerically pure compounds directly, avoiding the need for later separation of racemates. For compounds like this compound, this involves controlling the stereochemistry during the formation of the chiral centers.

One approach involves the use of biocatalysis. Ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution has been explored for the stereoselective synthesis of intermediates relevant to this compound and related compounds like diltiazem. rhhz.netresearchgate.net This enzymatic approach can achieve high stereocontrol and scalability in the synthesis of enantiomerically enriched precursors. researchgate.net For example, specific ketoreductases have been utilized for the stereoselective reduction of α-chloro β-keto esters, yielding intermediates with the desired stereochemistry. rhhz.netresearchgate.net

Design and Synthesis of this compound Derivatives for Mechanistic Probes

The rational design and synthesis of this compound derivatives play a crucial role in understanding its mechanism of action and identifying potential new targets or improved pharmacological properties. This involves systematic chemical modifications and the creation of specialized probes.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate chemical structure with biological activity gardp.orgwikipedia.org. For this compound and its derivatives, SAR studies involve making specific chemical modifications to the core benzothiazepine structure and evaluating the resulting changes in biological activity. These studies can provide insights into which structural features are essential for activity and how modifications impact potency, selectivity, and other pharmacological properties gardp.orgnih.govpreprints.org.

Modifications to the benzothiazepine core of compounds like this compound have been shown to influence biological activities, including antimicrobial and antifungal effects . Substituents at specific positions on the phenyl ring, for instance, can significantly impact these activities . This highlights the importance of targeted chemical modifications in developing analogs with improved profiles .

Research into 1,5-benzothiazepine derivatives, the structural class to which this compound belongs, has explored various synthetic approaches to create diverse analogs for SAR studies psu.edunih.govchemijournal.comacs.org. These methods often involve reactions such as the condensation of o-aminothiophenol with chalcones under various conditions psu.educhemijournal.comacs.org. For example, a recently reported procedure for synthesizing 2,3-dihydro-1,5-benzothiazepine derivatives involves the 1,4-conjugate addition of o-aminothiophenol to chalcones in hexafluoro-2-propanol (HFIP) acs.org. Such synthetic advancements enable the creation of a library of derivatives necessary for comprehensive SAR analysis.

An example of SAR investigation within this class is the study of novel 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors acs.org. This research involved synthesizing a series of derivatives with varied substituents and evaluating their inhibitory potential, demonstrating how structural changes influence enzymatic activity acs.org.

Synthesis of Photo-activatable Analogs for Target Identification

Photo-activatable analogs are valuable tools in chemical biology for identifying the molecular targets of a compound. These analogs are designed to be inert until irradiated with light of a specific wavelength, which triggers the formation of a highly reactive species (e.g., a carbene or nitrene) that can covalently label interacting biomolecules, such as proteins researchgate.net.

The synthesis of photo-activatable this compound analogs allows for the investigation of its binding sites on target proteins, particularly calcium channels. A notable example is the synthesis and use of azidobutyryl this compound, a photo-activatable analog related to diltiazem and this compound researchgate.net. This analog has been used to label benzothiazepine binding sites within the α1 subunit of the skeletal muscle calcium channel researchgate.net. The synthesis of such probes typically involves incorporating a photo-reactive group, such as a diazirine or azide, into the this compound structure through specific chemical reactions researchgate.netresearchgate.net. Subsequent photoactivation and analysis (e.g., using mass spectrometry) can help pinpoint the exact amino acid residues involved in the interaction, providing detailed information about the compound's molecular target researchgate.net.

Investigation of Metabolite Synthesis for Structural Elucidation (in vitro/animal models)

Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetics and identifying potentially active or toxic species. Investigating metabolite synthesis, both in vitro and in animal models, allows for the structural elucidation of these transformation products.

Studies in rats and dogs have revealed that this compound undergoes extensive metabolism, resulting in the isolation of numerous metabolites from urine and bile nih.govnih.gov. These metabolites arise from various metabolic pathways, including deacetylation, deamination, N-demethylation, O-demethylation, aromatic hydroxylation, and conjugation nih.gov.

Synthesis of Reference Metabolites for Characterization

To accurately identify and characterize the structures of metabolites found in biological samples, the synthesis of reference compounds is essential nih.gov. By comparing the chromatographic and spectroscopic properties of synthesized reference standards with those of the isolated metabolites, their structures can be confirmed nih.gov.

Research investigating this compound metabolism in rats and dogs involved the synthesis of fourteen reference compounds to aid in the identification of isolated metabolites nih.gov. These synthetic procedures were fundamentally similar to those used for synthesizing the corresponding metabolites of diltiazem, highlighting the structural relationship and similar metabolic pathways between the two compounds nih.gov.

Specific metabolites identified and for which reference compounds were synthesized include various deacetylated, N-demethylated, and O-demethylated forms of this compound, as well as hydroxylated and conjugated products nih.gov. For instance, basic metabolites such as deacetyl this compound (MB1) and N-monodemethyl this compound (MB2) were identified using synthetic standards nih.gov. Acidic metabolites, including a deacetylated and O-demethylated derivative (MA4), were also characterized through the synthesis of reference compounds nih.gov. Neutral metabolites like deacetyl MN1 were similarly identified nih.gov. This systematic approach of synthesizing reference metabolites is vital for the comprehensive structural elucidation of this compound's biotransformation products observed in in vitro and in vivo studies nih.govnih.gov. Some of these metabolites, such as the basic metabolites, have also been shown to possess biological activity, like inhibitory effects on platelet aggregation ahajournals.org.

Table 1: Selected this compound Metabolites Identified

Metabolite DesignationDescriptionMetabolic Pathway(s) Involved
MB1Deacetyl this compoundDeacetylation
MB2N-monodemethyl this compoundN-demethylation
MB3Deacetyl-N-monodemethyl this compoundDeacetylation, N-demethylation
MB4Deacetyl-O-demethyl this compoundDeacetylation, O-demethylation
MB8N-didemethyl this compoundN-demethylation
MA1Acetyloxy-chloro-dihydro-oxo-benzothiazepin-acetic acid derivativeOxidation, side chain modification
MA4Deacetyl-O-demethyl-MA1Deacetylation, O-demethylation, side chain modification
MN1Acetyloxy-chloro-dihydro-oxo-benzothiazepin-acetonitrile derivativeSide chain modification

Molecular and Cellular Mechanism of Action of Clentiazem

Primary Molecular Target Identification and Characterization.

Clentiazem primarily targets L-type calcium channels, which are crucial for the regulation of vascular tone and cardiac function.

L-type Calcium Channel Binding Site Characterization (e.g., α1 subunit)

This compound selectively inhibits L-type calcium channels. The molecular target of this compound includes the alpha-1 subunit of the calcium channel. The α1 subunit forms the pore through which calcium ions pass and contains the binding sites for calcium channel antagonists. consensus.appoup.com Studies using photoaffinity labeling with [³H]azidobutyryl this compound, a photoactivatable derivative of this compound, have shown that it can be covalently incorporated into the α1 subunit of the skeletal muscle calcium channel. nih.govcapes.gov.br This technique has helped in determining the benzothiazepine (B8601423) binding site. nih.govcapes.gov.br Research suggests that the linker region between segment S5 and S6 of domain IV of the α1 subunit is involved in benzothiazepine binding. nih.govcapes.gov.br This binding site is distinct from the binding sites for dihydropyridines and phenylalkylamines like verapamil (B1683045). oup.comnih.govcapes.gov.br

Radioligand Binding Assays: Kinetics, Thermodynamics, and Selectivity (in vitro)

Radioligand binding assays are a common methodology used to characterize receptor interactions, including the affinity and selectivity of ligands for calcium channels. nih.govlabome.comoncodesign-services.com These assays involve using a radiolabeled ligand that binds to the receptor, allowing for the measurement of binding characteristics. nih.govoncodesign-services.com

Studies investigating the binding properties of this compound have utilized radioligands such as [³H]diltiazem and [³H]nitrendipine in rat cerebral cortex and skeletal muscle membranes. nih.gov this compound inhibited [³H]diltiazem binding to cerebral cortex membranes. nih.gov At 37°C, this compound demonstrated a higher potency in inhibiting [³H]diltiazem binding compared to diltiazem (B1670644). nih.gov

This compound's interaction with [³H]nitrendipine binding was found to be temperature-dependent. nih.gov At 37°C, this compound significantly enhanced [³H]nitrendipine binding in rat cerebral cortex membranes, while at 0°C, it had an inhibitory effect, and at 25°C, there was no effect. nih.gov This suggests a complex interaction with the dihydropyridine (B1217469) binding site that is influenced by temperature. nih.gov Stereoselectivity has also been observed, with only the d-cis isomers of this compound and diltiazem increasing [³H]nitrendipine binding, indicating they share the same stereoselectivity for this effect. nih.gov These findings suggest that this compound binds to the same benzothiazepine binding sites as diltiazem but with a greater affinity. nih.gov

To measure binding affinity, radioligand displacement assays using tritiated ligands like [³H]diltiazem are recommended. Competitive binding experiments should be conducted at equilibrium conditions with varying concentrations of this compound. The Cheng-Prusoff equation can be used to calculate Ki values, which account for ligand-receptor kinetics. Comparison with known antagonists like diltiazem can help validate the results.

Radioligand binding assays can provide quantitative data on binding affinity (equilibrium dissociation constant, KD), receptor density (Bmax), and can be used to determine the affinity and selectivity of unlabeled ligands in competition binding assays. nih.govlabome.comoncodesign-services.com While equilibrium binding assays measure KD, kinetic assays are used to determine association (ka) and dissociation (kd) rate constants. labome.combiosensingusa.com

Allosteric Modulation and Interaction with Other Receptor Sites

Allosteric modulation involves ligands binding to sites on a receptor that are distinct from the primary agonist binding site, leading to a change in the receptor's conformation and influencing the binding and action of the primary ligand. umn.eduuniversiteitleiden.nlmdpi.com

As mentioned in the radioligand binding studies, this compound can modulate the binding of [³H]nitrendipine, a dihydropyridine ligand, in a temperature-dependent manner, including enhancing its binding at 37°C. nih.gov This suggests an allosteric interaction between the benzothiazepine binding site and the dihydropyridine binding site on the L-type calcium channel. The fact that this compound binds to a site different from the dihydropyridine and verapamil sites but can influence dihydropyridine binding supports an allosteric mechanism. oup.comnih.govcapes.gov.brnih.gov Diltiazem, a related benzothiazepine, is known to promote the binding of dihydropyridines to their specific site, suggesting a similar allosteric interaction for this class of calcium channel blockers. oup.com

While the primary target is the L-type calcium channel, the potential for this compound to interact with other receptor sites or modulate other pathways has been explored, particularly in the context of its cellular effects.

Downstream Cellular Signaling Cascades.

This compound's blockade of L-type calcium channels can lead to downstream effects on various cellular signaling pathways that are dependent on calcium influx.

Effects on Inositol (B14025) Phosphate (B84403) (IP) Production and Protein Kinase C (PKC) Activation (in vitro)

Inositol phosphate (IP) production and Protein Kinase C (PKC) activation are key components of intracellular signaling cascades, often triggered by receptor activation and involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgplos.org IP3 can lead to the release of calcium from intracellular stores, while DAG, along with calcium, can activate PKC. wikipedia.orgplos.org

Studies have investigated the effects of this compound on these pathways, particularly in the context of inhibiting vascular smooth muscle cell proliferation induced by growth factors like platelet-derived growth factor (PDGF). nih.govahajournals.org PDGF can stimulate IP production and PKC activation. ahajournals.org

This compound has been shown to markedly inhibit PDGF-induced proliferation of vascular smooth muscle cells. nih.govahajournals.org While PDGF significantly stimulated the production of total IPs and IP3 in vascular smooth muscle cells, this compound did not have a significant effect on this PDGF-induced IP production. ahajournals.org This suggests that in these cells, the PDGF-induced IP production is likely a result of direct activation of PLC-γ by PDGF receptors, rather than being dependent on calcium influx through voltage-operated calcium channels (VOCCs). ahajournals.org

However, this compound appears to influence PKC activation. nih.govahajournals.org PDGF-BB stimulation of vascular smooth muscle cells resulted in increased phosphorylation of MARCKS, a substrate for PKC, and this phosphorylation was significantly reduced by this compound. ahajournals.org this compound has been observed to inhibit the translocation of PKC induced by phorbol (B1677699) esters and PDGF-BB and the phosphorylation of the 80 kDa protein substrate of PKC in vascular smooth muscle cells. nih.gov Furthermore, treatment with this compound led to a decrease in the number of specific phorbol ester binding sites, and analysis suggested this inhibition was specific to delta isoenzymes of PKC. nih.gov These findings suggest that this compound may inhibit cell proliferation by regulating cytosolic PKC and preventing its membrane translocation and activation. nih.gov

Modulation of Transcription Factors (e.g., AP-1) and Gene Expression (cellular level)

Transcription factors, such as Activator Protein-1 (AP-1), play a crucial role in regulating gene expression in response to various stimuli, including growth factors and cellular stress. frontiersin.orgwikipedia.orgnih.gov AP-1 is a dimeric transcription factor composed of proteins from the Jun, Fos, ATF, and JDP families and is involved in processes like cell growth, differentiation, and apoptosis. frontiersin.orgwikipedia.org

In the context of vascular smooth muscle cell proliferation, PDGF can induce AP-1 binding. ahajournals.org Studies have shown that this compound can significantly reduce the expression of AP-1 induced by PDGF-BB and PDGF-AB in vascular smooth muscle cells. ahajournals.org This suggests that this compound can modulate the activity of transcription factors like AP-1 at the cellular level. ahajournals.org The inhibition of AP-1 expression by this compound, alongside its effects on PKC-mediated phosphorylation, suggests a potential mechanism by which this benzothiazepine derivative may inhibit cellular proliferation through effects on signaling pathways that influence transcription. ahajournals.org AP-1 can regulate the expression of downstream genes involved in various cellular processes. frontiersin.org

Calcium Signaling Pathways and Homeostasis Regulation (cellular level)

Calcium signaling is a fundamental cellular process that regulates a wide array of physiological functions, including muscle contraction, neurotransmission, and cell proliferation. abcam.comnih.govwikipedia.orgnih.gov Intracellular calcium levels are tightly controlled by a sophisticated system of pumps, channels, and exchangers located in the plasma membrane and organelle membranes, such as the endoplasmic reticulum (ER) and mitochondria. abcam.comnih.govspandidos-publications.commdpi.com Calcium ions can enter the cytosol from the extracellular space through various channels, including voltage-operated channels (VOCs), store-operated channels (SOCs), and receptor-operated channels (ROCs). abcam.com They can also be released from intracellular stores like the ER via inositol triphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). nih.govnih.govmdpi.com

This compound, as a calcium channel blocker, primarily exerts its effects by interfering with the influx of calcium ions into cells. wikipedia.orgnih.gov This action modulates the intracellular calcium concentration, thereby influencing downstream signaling cascades that depend on calcium as a second messenger. wikipedia.org By reducing calcium entry, this compound can impact processes regulated by calcium-dependent enzymes and proteins. wikipedia.org

Cellular Responses and Functional Modulation (in vitro/ex vivo)

In vitro and ex vivo studies have provided insights into how this compound modulates specific cellular functions.

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis. nih.govahajournals.org Research has shown that this compound significantly inhibits the proliferation of VSMCs in vitro. nih.govahajournals.orgahajournals.orgelsevier.es This inhibitory effect has been observed in VSMCs stimulated by growth factors such as platelet-derived growth factor (PDGF). nih.govahajournals.org

Studies suggest that the mechanism underlying this compound's antiproliferative effect in VSMCs involves the regulation of protein kinase C (PKC). nih.govahajournals.orgahajournals.org this compound appears to inhibit the translocation and activation of PKC, particularly the delta isoenzyme, which is induced by stimuli like phorbol esters and PDGF-BB. nih.gov This inhibition of PKC activity may lead to a decrease in DNA synthesis, ultimately blocking cell proliferation. nih.govahajournals.orgahajournals.org

Data on the inhibition of VSMC proliferation by this compound and other calcium antagonists:

Calcium AntagonistConcentration (mol/L)Inhibition of [³H]thymidine incorporation (% of control)Significance (vs. control)
This compound10⁻⁵75.7 ± 4.3P < .005
Diltiazem10⁻⁵59.1 ± 4.6P < .001
Verapamil10⁻⁵40.1 ± 0.3P < .0001
Nifedipine10⁻⁵57.1 ± 3.2P < .001

Note: Data is representative of findings from in vitro studies on PDGF-induced VSMC proliferation. ahajournals.org

Patch-clamp electrophysiology is a technique used to study the electrical properties of cells and the activity of ion channels. criver.commoleculardevices.comnih.gov While specific detailed patch-clamp studies on this compound were not extensively detailed in the provided search results, its classification as a calcium channel blocker implies an interaction with voltage-gated calcium channels, which are typically investigated using this technique. wikipedia.orgnih.govidrblab.netresearch-solution.comnlc-bnc.ca Calcium channel blockers modulate the influx of calcium ions through these channels, thereby affecting cellular excitability and electrical signaling. nih.govnih.gov this compound has been shown to have vasorelaxing and negative inotropic actions, which are related to its calcium blocking activity in coronary arteries and myocardial tissue. nih.gov

This compound has demonstrated inhibitory effects on platelet aggregation in vitro. nih.govresearchgate.netahajournals.org Platelet aggregation is a crucial process in hemostasis and thrombosis, and it is influenced by various agonists, including collagen. nih.govresearchgate.netahajournals.org Studies have shown that this compound inhibits collagen-induced platelet aggregation in human platelets. nih.govresearchgate.net

Furthermore, this compound has been found to inhibit the production of thromboxane (B8750289) B2 (TXB2) by platelets. nih.gov Thromboxane A2 (TXA2), the unstable precursor of TXB2, is a potent inducer of platelet aggregation and a vasoconstrictor, produced by activated platelets. wikipedia.orgwikipedia.org The inhibition of TXA2 production is a mechanism by which some antiplatelet agents exert their effects. ahajournals.orgwikipedia.org The inhibitory effect of this compound on platelet aggregation and TXB2 production can be enhanced in the presence of other antiplatelet agents like aspirin (B1665792) or ticlopidine. nih.gov

Data on the inhibitory effect of this compound and its metabolites on collagen-induced platelet aggregation:

CompoundIC₅₀ (μg/ml) in human platelets (Collagen-induced)
This compound53
Basic metabolites8 - 22
Acidic metabolites> 300

Note: IC₅₀ represents the concentration required for 50% inhibition. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Clentiazem Mechanistic Focus

In Vitro Pharmacological Profiling

In vitro studies provide fundamental insights into the direct effects of Clentiazem on isolated tissues and cells, its comparative profile against other calcium antagonists, and its selectivity for different receptor subtypes.

Functional Assays in Isolated Tissues and Cell Lines

Functional assays using isolated tissues and cell lines have been instrumental in demonstrating this compound's calcium channel blocking activity. Studies on isolated rabbit right atria have shown that this compound causes a concentration-dependent prolongation of the atrio-His bundle conduction time (A-H interval), similar to diltiazem (B1670644). nih.gov In spontaneously beating sinoatrial (S-A) node preparations from rabbits, higher concentrations of this compound significantly decreased action potential amplitude, maximum rate of depolarization, and the slope of slow diastolic depolarization. nih.gov this compound also demonstrated inhibitory effects on cardiac slow Ca2+ channels in these preparations. nih.gov

In isolated rabbit atrioventricular (A-V) node preparations, this compound produced concentration-dependent decreases in action potential amplitude and maximum rate of depolarization at concentrations above 10-6 M. nih.gov It also shortened action potential duration at 20% and 50% repolarization, while having little effect on APD90. nih.gov this compound at 10-6 M prolonged the effective refractory period of the A-V node. nih.gov

Studies on isolated human coronary artery and right ventricular trabeculae have shown that this compound possesses both vasorelaxing and negative inotropic actions. nih.gov The vasorelaxing effect on tonic KCl contraction in human coronary arteries was more potent for this compound (EC50 = 2.21 x 10-7 M) than for diltiazem (EC50 = 6.94 x 10-7 M). nih.gov

Comparative Pharmacological Characterization with Other Calcium Antagonists

Comparative studies have evaluated this compound's potency and selectivity relative to other calcium channel blockers such as diltiazem, verapamil (B1683045), nifedipine, and nimodipine (B1678889). In isolated rabbit right atria, the relative order of cardiodepressive potencies was verapamil ≥ diltiazem > this compound ≥ nimodipine >> nifedipine. nih.gov

In studies using isolated rabbit arteries contracted with 40 mM KCl (to open voltage-operated calcium channels), this compound and nimodipine demonstrated selectivity for the basilar artery compared to the mesenteric artery in blocking these contractions. nih.gov this compound showed a 6-fold selectivity for the basilar artery, while nimodipine showed a 30-fold selectivity. nih.gov When arteries were precontracted with norepinephrine (B1679862) (to open receptor-operated calcium channels), this compound was 12-fold more potent in relaxing the contraction in the basilar artery than in the mesenteric artery. nih.gov

Comparative data on the chrono-selective effect (selectivity for negative chronotropic effect over negative inotropic effect) of various calcium antagonists showed that this compound had a ratio of 7.11, indicating a degree of selectivity for negative chronotropic effects. researchgate.net

Table 1: Comparative Potency and Selectivity in Isolated Rabbit Tissues

CompoundMyocardial Inhibition (Relative Potency)Vasodilation (KCl-Induced) Basilar Artery Selectivity (vs. Mesenteric)Vasodilation (NE-Induced) Basilar Artery Potency (vs. Mesenteric)
This compoundWeaker than Verapamil and DiltiazemHigh (6-fold selectivity) nih.govHigher (12-fold more potent) nih.gov
DiltiazemModerateNo selectivity nih.govHigher (8-fold more potent) nih.gov
VerapamilStrongestNo selectivity nih.govHigher (8-fold more potent) nih.gov
NifedipineWeakNo selectivity nih.govMuch Higher (153-fold more potent) nih.gov
NimodipineModerateHigh (30-fold selectivity) nih.govNo selectivity nih.gov

Receptor Subtype Selectivity and Affinity in Various Tissue Preparations

This compound primarily targets L-type calcium channels. nih.gov It is a chlorine derivative of diltiazem and has been shown to have higher affinity for L-type channels than diltiazem. annualreviews.org Photoaffinity labeling studies using [3H]azidobutyryl this compound have been employed to identify the binding sites of this compound on the α1 subunit of the calcium channel. clockss.org These studies suggest that this compound binds to a site on the extracellular region of IVS6, distinct from the binding sites of dihydropyridines and phenylalkylamines. clockss.org The chemically identified binding sites for different calcium antagonists, including the site for benzothiazepines like this compound, are highly conserved in the amino acid sequences of L-type calcium channels from skeletal muscle, heart, and neurons. clockss.org

In Vivo Studies in Mechanistic Animal Models

In vivo studies in animal models are crucial for evaluating the effects of this compound on integrated physiological systems and disease states.

Modulation of Cardiovascular Parameters in Animal Models (e.g., isolated heart, rabbit basilar artery)

Studies in isolated, perfused failing hamster hearts (cardiomyopathic hamster, UM-X7.1) and normal Syrian hamster hearts assessed the coronary and cardiac sensitivity to this compound. nih.gov Baseline hemodynamics in failing hearts showed a significant reduction in left ventricular developed pressure (LVP) and coronary perfusion. nih.gov Cardiac sensitivity to the negative inotropic effects of this compound was similar in normal and failing hearts, with IC50 values of 677 nM and 734 nM, respectively. nih.gov However, the this compound-induced increase in coronary flow was significantly attenuated in failing hearts (EC50 = 56 ± 9 nM) compared to normal hearts (EC50 = 15 ± 3 nM). nih.gov This suggests reduced coronary sensitivity to this compound in the failing heart. nih.gov

In nonischemic normal hearts, infusion of this compound (10 nM) increased coronary flow without significant negative inotropic or chronotropic effects. cdnsciencepub.com In nonischemic failing hearts, this compound did not elicit cardiodepression, but its coronary dilator actions were significantly attenuated. cdnsciencepub.com

Cerebral Vasospasm Protection in Animal Models (e.g., rabbit, rat)

This compound has been investigated for its potential protective effects against cerebral vasospasm in animal models. Experiments in rabbits with subarachnoid hemorrhage (SAH), induced by multiple injections of blood into the prepontine cisterns, demonstrated that this compound administration influenced subsequent cerebral vasospasm. ahajournals.orgnih.gov this compound reduced the angiographic narrowing of the basilar artery observed on days 2 and 5 after SAH. ahajournals.orgnih.gov The narrowing in untreated rabbits was only partly reversed by papaverine (B1678415), whereas the narrowing in this compound-treated animals was entirely papaverine sensitive. ahajournals.orgnih.gov

This compound also prevented or reduced several changes in the basilar artery caused by SAH, including increased wall stiffness, transient spontaneous changes in wall force, and reduced relaxation to acetylcholine. ahajournals.orgnih.gov The protective effects of this compound against cerebral vasospasm are thought to be related to its ability to block calcium entry into smooth muscle and endothelial cells, and potentially sympathetic nerve terminals, through sensitive calcium channels. ahajournals.orgnih.gov

Animal models of SAH in rats, utilizing methods like injecting blood into the cisterna magna or prechiasmatic cistern, are also used to study cerebral vasospasm. tandfonline.complos.org While these models are used to investigate vasospasm, specific detailed findings regarding this compound's effects in rat models were not as prominently featured in the search results as the rabbit model data.

Table 2: Effect of this compound on Basilar Artery Narrowing in Rabbit SAH Model

Treatment GroupAngiographic Narrowing on Day 2 (%)Angiographic Narrowing on Day 5 (%)Angiographic Narrowing on Day 9 (%)
Untreated SAH35 ahajournals.orgnih.gov34 ahajournals.orgnih.gov32 ahajournals.orgnih.gov
This compound8 ahajournals.orgnih.gov11 ahajournals.orgnih.govPrevented (0%) ahajournals.orgnih.gov
Sham Control000

Note: Sham control basilar artery diameter was approximately 1.42 ± 0.31 mm. ahajournals.orgnih.gov

Effects on Hormone-Regulated Gene Expression in Animal Tissues

Hormone-regulated gene expression is a fundamental process allowing cells to respond to hormonal signals and regulate various cellular processes. numberanalytics.com This involves the interaction of hormones with their receptors, leading to modulation of target gene expression. numberanalytics.com Nuclear receptors, such as steroid hormone receptors, can directly regulate gene expression by binding to specific DNA sequences called hormone response elements (HREs). numberanalytics.com Gender-divergent pharmacokinetics observed in humans and experimental animals can be attributed, in part, to gender differences in transporter expression, which can be influenced by sex hormones and growth hormone secretion patterns. psu.edu For example, in mice, androgen treatment has been shown to increase the mRNA levels of certain organic anion-transporting polypeptides (Oatps) in the liver and kidney, while male-pattern growth hormone administration also increased hepatic Oatp mRNA. psu.edu Gender-divergent Oatp expression in the kidney appears to be exclusively stimulated by androgens. psu.edu Studies have indicated that the urinary excretion of certain chemicals, including this compound, is less in male than in female rats, suggesting a potential influence of sex hormones on this compound disposition. psu.edu

Pharmacokinetic and Biotransformation Studies in Preclinical Models

Pharmacokinetic and biotransformation studies in preclinical models like rats and dogs are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. mdpi.comscispace.com

Absorption and Distribution in Animal Tissues

Following administration, drugs are absorbed and distributed to various tissues throughout the body, including eliminating organs like the liver and kidney. mdpi.commedcraveonline.com This distribution can lead to a decrease in blood drug concentration. medcraveonline.com Tissue distribution studies in rats have shown that some compounds are distributed in most tissues except the brain, with the highest concentrations often found in gastric tissue and intestinal areas, followed by organs like the liver, spleen, fat, lung, kidney, ovary, and heart. mdpi.comnih.gov The tissue distribution of certain substances has been reported to be generally similar between animals and humans. nih.gov

Metabolite Identification and Biotransformation Pathways in Animal Models (e.g., rat, dog urine/bile)

Biotransformation, primarily occurring in the liver, involves the metabolic conversion of the parent drug into metabolites. nih.gov These metabolites can be subsequently excreted. nih.gov Studies investigating the metabolites of this compound in the urine and bile of rats and dogs have identified a variety of metabolites. jst.go.jp Research has indicated the isolation of fifteen basic, six acidic, two neutral, and four conjugated metabolites of this compound in these animal models. jst.go.jp Biotransformation pathways can involve processes such as deacetylation, N-demethylation, and O-demethylation, as observed with diltiazem, a related compound. nih.gov Species differences in biotransformation pathways exist. For instance, diltiazem deacetylation activity has been detected in rat liver and small intestine microsomes but not in those from dogs, monkeys, or humans. nih.gov This deacetylation in rats is attributed to the carboxylesterase enzyme Ces2a. nih.gov Metabolites are typically excreted in urine and feces, indicating the occurrence of biliary excretion. nih.govgoogleapis.com

Elimination Kinetics in Animal Models (e.g., rat, dog)

Elimination kinetics describe the rate at which a drug and its metabolites are removed from the body. This process involves both metabolism and excretion. medcraveonline.com Elimination half-lives and clearance rates can vary significantly between species. medcraveonline.compsu.edu For example, studies on other compounds have shown notable differences in apparent elimination rate constants and total clearance values between rats and dogs. medcraveonline.compsu.edu The rate of elimination can be dependent on factors such as hepatic blood flow. nih.gov

Analytical and Bioanalytical Methodologies for Clentiazem Research

Development of Chromatographic Techniques for Clentiazem and Metabolites

Chromatographic methods form the cornerstone of this compound analysis, providing the means to separate the parent drug from its metabolites and other interfering substances. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two prominent techniques that have been instrumental in this field.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is a versatile and robust technique widely used for determining the purity of this compound and for its quantification in various matrices, including plasma and myocardial tissue. nih.govnih.gov The principle of HPLC involves passing a sample in a high-pressure liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

For purity analysis, HPLC methods are designed to separate this compound from any potential impurities or degradation products. chromforum.org A typical approach involves dissolving the this compound sample in a suitable solvent and injecting it into the HPLC system. chromforum.org By comparing the chromatogram of the sample to that of a known standard, the purity can be assessed. chromforum.org The peak area percentage of the this compound peak relative to the total area of all peaks provides a quantitative measure of purity. chromforum.org One reported method for quality control specifies a Zorbax RX-C8 column with a mobile phase consisting of a 0.05 M phosphate (B84403) buffer (pH 3.0) with 0.3% SDS/2-propanol (60:40), achieving a retention time of 18 minutes for this compound.

In bioanalytical applications, HPLC is used to measure the concentration of this compound and its metabolites in biological fluids like plasma. nih.gov This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the drug. nih.gov For instance, HPLC has been used to determine this compound concentrations in plasma samples from patients with essential hypertension, revealing a terminal half-life of 12.5 +/- 5.4 hours after repeated administration. nih.gov Similarly, HPLC analysis of plasma and myocardial levels in dogs demonstrated that this compound achieves higher myocardial retention compared to diltiazem (B1670644). nih.gov

Table 1: HPLC Methods for this compound Analysis

ApplicationColumnMobile PhaseDetectionReference
Purity & QuantificationZorbax RX-C8 (5 µm, 4.6 × 150 mm)0.05 M phosphate buffer (pH 3.0) with 0.3% SDS/2-propanol (60:40)Not Specified
Pharmacokinetic Study (Human Plasma)Not SpecifiedNot SpecifiedNot Specified nih.gov
Pharmacokinetic Study (Dog Plasma & Myocardium)Not SpecifiedNot SpecifiedNot Specified nih.gov

Capillary Electrophoresis for Chiral Separation

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological activities, their separation and analysis are critical. oup.com Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of this compound. oup.comnih.gov CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte to form transient diastereomeric complexes with the enantiomers, leading to different migration times. nih.govresearchgate.net

Several studies have successfully employed CE for the enantiomeric separation of this compound. oup.comnih.gov Polysaccharides, such as dextran (B179266) sulfate (B86663), heparin, and chondroitin (B13769445) sulfate C, have been used as effective chiral selectors. oup.comnih.gov In one study, affinity electrokinetic chromatography (AEKC) with chondroitin sulfate C as the chiral selector achieved complete enantioseparation of this compound. oup.comnih.gov The separations were performed in a fused-silica capillary tube with an applied voltage, and detection was carried out using a photodiode-array detector. oup.com The ability to achieve high separation efficiency and the convenience of changing separation media are key advantages of CE for chiral analysis. oup.com

Table 2: Capillary Electrophoresis for Chiral Separation of this compound

CE ModeChiral SelectorKey FindingReference
Capillary Zone Electrophoresis (CZE)Dextran sulfate, HeparinGood enantiorecognition of this compound. oup.comnih.gov
Affinity Electrokinetic Chromatography (AEKC)Chondroitin sulfate CComplete enantioseparation of this compound. oup.comnih.gov

Mass Spectrometry (MS) and Spectroscopic Characterization for Structural Confirmation

While chromatography separates components of a mixture, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the chemical structure of this compound and its metabolites.

GC-MS and LC-MS for Metabolite Identification and Quantification in Research Samples

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov These methods are particularly valuable for identifying and quantifying this compound metabolites in biological samples. nih.gov

In a comprehensive study of this compound metabolism in rats, both HPLC and GC-MS were utilized to investigate the chemical structures of metabolites in urine and bile. nih.gov This research identified a total of fifteen basic, six acidic, two neutral, and four conjugated metabolites. nih.gov The metabolic pathways were found to include deacetylation, N-demethylation, O-demethylation, aromatic hydroxylation, and conjugation. nih.gov For GC-MS analysis, derivatization is often required to make the metabolites volatile enough for gas chromatography. thermofisher.com

LC-MS is increasingly the method of choice for metabolomics studies due to its applicability to a wider range of compounds without the need for derivatization. nih.gov LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and sensitivity for metabolite quantification. ajptr.com In this technique, a precursor ion is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer, a process known as multiple reaction monitoring (MRM). nih.gov This high degree of specificity makes LC-MS/MS ideal for complex biological matrices. ajptr.com

Table 3: Identified Metabolites of this compound in Rats

Metabolite TypeIdentified CompoundsAnalytical TechniqueReference
BasicDeacetyl this compound (MB1), N-monodemethyl this compound (MB2), Deacetyl-N-monodemethyl this compound (MB3), and othersHPLC and GC-MS nih.gov
Acidic(+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1, 5-benzothiazepin-5(2H)-acetic acid (MA1), and othersHPLC and GC-MS nih.gov
Neutral(+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1, 5-benzothiazepin-5(2H)-acetonitrile (MN1), Deacetyl MN1 (MN2)HPLC and GC-MS nih.gov
ConjugatedGlucuronide and sulfate conjugatesHPLC and GC-MS nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. It provides detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous determination of its structure. d-nb.infonih.gov In the context of this compound research, NMR is crucial for confirming the identity of the synthesized compound and for characterizing any impurities or metabolites. orientjchem.org

By analyzing the chemical shifts, coupling constants, and other parameters in an NMR spectrum, researchers can piece together the connectivity and spatial arrangement of atoms. mdpi.com For complex molecules, two-dimensional NMR techniques are often employed to resolve overlapping signals and establish correlations between different nuclei. orientjchem.org While specific NMR data for this compound is not detailed in the provided context, the general application of NMR for the structural characterization of related compounds and their impurities is well-established. orientjchem.org

Radioligand Development for Receptor Binding Studies

To understand the pharmacological mechanism of this compound, it is essential to study its interaction with its molecular target, the L-type calcium channels. Radioligand binding assays are a fundamental tool for this purpose. nih.gov These assays use a radioactive version of a ligand (a radioligand) to quantify the binding of a drug to its receptor. nih.gov

In the case of this compound, radioligand displacement assays are recommended to determine its binding affinity for L-type calcium channels. These experiments typically involve incubating a preparation of cell membranes containing the receptors with a known radioligand, such as [³H]diltiazem, and varying concentrations of the non-radioactive this compound. By measuring the displacement of the radioligand by this compound, the inhibitory constant (Ki) can be calculated, which is a measure of the drug's binding affinity. These studies are crucial for understanding the structure-activity relationship and for comparing the potency of this compound to other calcium channel blockers. The development and use of radioligands have been pivotal in the study of G protein-coupled receptors, the family to which L-type calcium channels belong. nih.gov

Method Validation for Research Applications (e.g., sensitivity, reproducibility)

The validation of analytical and bioanalytical methods is a mandatory requirement for this compound research to ensure the reliability, consistency, and accuracy of generated data. nih.govcapes.gov.br The objective of method validation is to demonstrate that a specific analytical procedure is suitable for its intended purpose. europa.eu This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the key parameters that must be evaluated. europa.eu For research applications, particularly those involving pharmacokinetic and metabolic studies, demonstrating adequate method sensitivity and reproducibility is of paramount importance.

Sensitivity

The sensitivity of an analytical method is its ability to detect and, if required, quantify low concentrations of the analyte in the sample matrix. It is a critical parameter in bioanalytical research where this compound concentrations in biological fluids like plasma or urine may be very low. Sensitivity is typically defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu It is the concentration that provides a signal that can be reliably distinguished from the background noise of the analytical instrument and matrix. nih.gov The ICH Q2(R1) guideline suggests determining the LOD based on either visual evaluation, the signal-to-noise ratio (commonly 3:1), or the standard deviation of the response and the slope of the calibration curve. europa.eusepscience.com

Limit of Quantitation (LOQ): The LOQ, often referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical assays, is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.goveflm.eu This is the most critical sensitivity parameter for quantitative research. The LOQ is established by analyzing samples with known low concentrations of this compound and demonstrating that the measurement has a predefined level of accuracy and precision. nih.gov A common acceptance criterion for the LOQ is a precision value expressed as a coefficient of variation (%CV) not exceeding 20% and an accuracy value within ±20% of the nominal concentration. researchgate.net For chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are frequently used for drug quantification, establishing a low LOQ is essential for accurately characterizing the terminal phase of the pharmacokinetic profile. derpharmachemica.comnih.gov While specific LOQ values for published this compound assays are not consistently detailed in the literature, the development of highly sensitive LC-MS/MS methods for its structural analogue, diltiazem, with LOQs in the sub-ng/mL range, illustrates the type of performance required for bioequivalence and pharmacokinetic studies. derpharmachemica.comjopcr.com

Reproducibility

Reproducibility refers to the ability of an analytical method to produce consistent results for the same sample under varied conditions. nih.gov It is a measure of the method's precision and is fundamental for ensuring that results are reliable over time and between different analysts or equipment. isobudgets.com Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval under the same operating conditions. nih.gov It is determined by performing multiple analyses of the same homogenous sample by the same analyst on the same instrument on the same day. The variability is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Intermediate Precision (Inter-assay Precision): This evaluates the variations within the same laboratory. europa.eu It is established by analyzing the same sample on different days, with different analysts, or using different equipment. nih.gov This provides a more realistic measure of the variability expected during the routine use of the method in a research setting.

Reproducibility: In its strictest sense, reproducibility assesses the precision between different laboratories, often through collaborative studies. europa.euuknml.com For a method within a single research application, demonstrating robust intermediate precision is typically the primary goal.

For a method to be considered reproducible, the precision at each concentration level should generally not exceed 15% (%CV), except at the LOQ where 20% is often acceptable. researchgate.net The validation process involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates over a number of analytical runs to provide a statistical measure of the method's reproducibility.

The following table summarizes the key validation parameters essential for developing reliable analytical methods for this compound research, based on established regulatory guidelines.

Table 1: Key Method Validation Parameters for this compound Research

Validation ParameterDefinitionCommon Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99 or better. labmanager.com
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should encompass the expected concentrations in study samples.
Accuracy The closeness of the test results obtained by the method to the true value.Mean value should be within ±15% of the nominal value, except at LOQ where it should not deviate by more than ±20%.
Precision (Reproducibility) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (intra-assay and inter-assay).The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15%, except at LOQ where it should not exceed 20%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Accuracy within ±20% and precision of ≤20% CV. nih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).System suitability parameters should remain within acceptance criteria; no significant impact on analytical results.

Future Directions and Unresolved Questions in Clentiazem Research

Exploration of Undiscovered Molecular Targets and Off-Target Effects

Systematic computational screening approaches, comparing clentiazem's chemical structure against extensive databases of biological targets, could predict unanticipated interactions. nih.gov For instance, studies on the related benzothiazepine (B8601423), diltiazem (B1670644), have revealed off-target effects such as antimicrobial and antiviral activities, suggesting that this compound may also possess a broader range of biological actions. researchgate.net Investigating such possibilities could unveil novel therapeutic applications for this compound and its derivatives. researchgate.net Furthermore, exploring the effects of this compound on different splice variants and subunits of calcium channels could lead to the development of more selective antagonists for specific tissues or conditions. nih.gov

Advanced Mechanistic Characterization of Cellular and Subcellular Effects

A deeper understanding of how this compound influences cellular and subcellular processes beyond its primary channel-blocking activity is crucial. ru.nl Research should delve into the downstream consequences of L-type calcium channel inhibition and potential effects on other cellular components. jci.orgsumdu.edu.ua This includes investigating its influence on intracellular signaling pathways, gene expression, and the function of organelles like mitochondria. ru.nlnih.gov

Advanced techniques in cell biology and molecular imaging can be employed to visualize and quantify the effects of this compound on cellular architecture and function in real-time. For example, examining its impact on mitochondrial membrane potential, reactive oxygen species (ROS) production, and cellular adhesion processes could provide a more comprehensive picture of its cellular mechanism of action. sumdu.edu.uamdpi.com Understanding these broader cellular effects is essential for a complete mechanistic portrait of the compound.

Novel Approaches to Synthetic Derivatization for Enhanced Research Probes

The synthesis of novel this compound derivatives is a key strategy for developing more potent and selective research probes. southern.edu By systematically modifying the this compound scaffold, researchers can explore structure-activity relationships (SAR) and design molecules with enhanced affinity for specific targets or improved properties for experimental use. nih.govacs.org

Recent advancements in synthetic chemistry, such as biocatalytic methods employing enzymes like ketoreductase (KRED), offer opportunities for more efficient and enantioselective synthesis of this compound intermediates. Additionally, the creation of fluorescently labeled or biotinylated derivatives of this compound could facilitate the visualization and isolation of its binding partners, aiding in the identification of new molecular targets. The development of such probes is instrumental for detailed mechanistic studies. oup.com

Development of More Sophisticated Preclinical Models for Mechanistic Insights

To gain deeper mechanistic insights into the in vivo effects of this compound, the development and utilization of more sophisticated preclinical models are necessary. While traditional animal models have been valuable, there is a need for models that more accurately recapitulate specific aspects of human physiology and disease. tandfonline.comnih.gov

Integration of Computational Chemistry and Chemoinformatics in SAR Studies

The integration of computational chemistry and chemoinformatics offers powerful tools to accelerate and refine structure-activity relationship (SAR) studies of this compound and its analogs. nih.govu-strasbg.fr Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of different derivatives to the L-type calcium channel and other potential targets. acs.org

These in silico approaches can help prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate the physicochemical properties of this compound derivatives with their biological activity. acs.org The use of modern chemoinformatics platforms can facilitate the management and analysis of large datasets generated during these studies, enabling more efficient knowledge discovery. nfdi4chem.de

Addressing Challenges in Academic Synthesis and Compound Availability for Research

A significant hurdle in advancing this compound research is the challenge associated with its academic synthesis and the limited availability of the compound for research purposes. simsonpharma.combldpharm.com The multi-step synthesis of this compound can be complex and costly, particularly for non-commercial research laboratories. southern.edu

Efforts to develop more cost-effective and higher-yielding synthetic routes are crucial. southern.edusouthern.edu This could involve exploring alternative starting materials, optimizing reaction conditions, and developing innovative synthetic methodologies. Furthermore, facilitating the availability of this compound and its key intermediates to the broader research community would undoubtedly stimulate further investigation into its mechanism of action and potential therapeutic applications. simsonpharma.combldpharm.com

Q & A

Q. What experimental methodologies are optimal for determining Clentiazem’s binding affinity to L-type calcium channels?

To measure binding affinity, radioligand displacement assays using tritiated ligands (e.g., [³H]diltiazem) are recommended. Competitive binding experiments should be conducted at equilibrium conditions (37°C) with varying concentrations of this compound. Calculate Ki values using the Cheng-Prusoff equation to account for ligand-receptor kinetics. For validation, compare results with known antagonists like diltiazem, ensuring slope factors near unity to confirm competitive binding .

Q. How can researchers validate the selectivity of this compound for calcium channel subtypes?

Use saturation binding assays with subtype-specific ligands (e.g., dihydropyridines for Cav1.2, phenylalkylamines for Cav1.3). Assess this compound’s inhibitory effects across subtypes, noting concentration-dependent shifts in Bmax or Kd. Cross-validate with electrophysiological studies (patch-clamp) to correlate binding data with functional ion channel blockade .

Q. What analytical techniques are critical for characterizing this compound’s pharmacokinetic properties in vitro?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying plasma/tissue concentrations. For metabolic stability, incubate this compound with liver microsomes and monitor metabolite formation via mass spectrometry (LC-MS/MS). Include positive controls (e.g., verapamil) to ensure assay reliability .

Advanced Research Questions

Q. How can contradictions in this compound’s inhibitory effects across studies be resolved?

Discrepancies may arise from differences in experimental models (e.g., cell lines vs. primary cardiomyocytes) or assay conditions (temperature, buffer composition). Conduct a meta-analysis of existing data, stratifying results by experimental parameters. Replicate key studies under standardized conditions, explicitly reporting variables like incubation time and ligand purity .

Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in this compound’s efficacy?

Employ mixed-effects models to account for variability in cell populations or animal cohorts. Use Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal dose-response curves. For non-linear kinetics, apply Bayesian hierarchical modeling to estimate posterior distributions of EC50 and Hill coefficients .

Q. How can researchers optimize in vivo models to study this compound’s cardioprotective effects without confounding variables?

Use transgenic rodents with calcium channel mutations (e.g., Cav1.2 knock-in) to isolate this compound’s target-specific effects. Pair functional assessments (echocardiography) with tissue-specific RNA sequencing to identify off-target pathways. Control for hemodynamic variables via telemetry monitoring in conscious animals .

Q. What strategies mitigate bias in comparative studies between this compound and newer calcium channel blockers?

Adopt blinded, randomized crossover designs in preclinical trials. Use propensity score matching to balance baseline characteristics in retrospective clinical datasets. For in vitro studies, normalize potency metrics (e.g., pIC50) to account for assay-specific variability .

Methodological Considerations

  • Data Collection : Ensure binding assays include triplicate measurements and negative controls (e.g., excess unlabeled ligand) to minimize noise .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting and obtain ethics committee approval before experimentation .
  • Reproducibility : Publish raw datasets and detailed protocols in supplementary materials, specifying equipment models and software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.